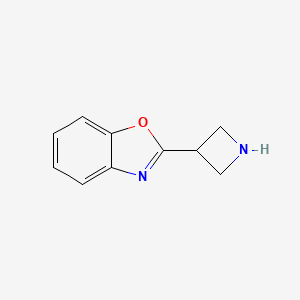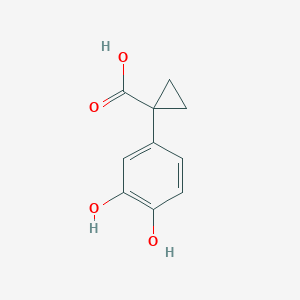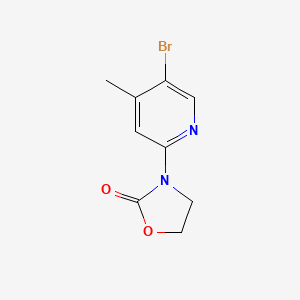![molecular formula C13H11ClN2O2S B8657616 5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline](/img/structure/B8657616.png)
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a nitrophenyl group, and a methylsulfanyl group attached to an aniline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline typically involves multiple steps. One common method starts with the nitration of 4-chlorotoluene to produce 4-nitrobenzyl chloride. This intermediate is then reacted with 5-chloro-2-mercaptoaniline under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or iron powder in acidic conditions are frequently used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the aniline moiety can interact with proteins and enzymes. The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-2-methoxyaniline
- 5-chloro-2-aminobenzothiazole
- 5-chloro-2-nitroaniline
Uniqueness
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H11ClN2O2S |
|---|---|
Molekulargewicht |
294.76 g/mol |
IUPAC-Name |
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-3-6-13(12(15)7-10)19-8-9-1-4-11(5-2-9)16(17)18/h1-7H,8,15H2 |
InChI-Schlüssel |
XMRIQSSBMQRVLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C=C2)Cl)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propenamide, N-[3-[[5-fluoro-2-[[4-(2-hydroxyethoxy)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B8657558.png)









![1-Methyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8657623.png)
